(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Antitubercular activity Mycobacterium tuberculosis H37Ra 5-arylidene-thiazol-4-ones

(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (CAS 672942-89-1, molecular formula C₁₆H₁₀ClFN₂OS) belongs to the 5-arylidene-2-phenylamino-thiazol-4(5H)-one class—a scaffold extensively investigated for antitubercular, anticancer, and antimicrobial applications. This compound carries two specific substitution features absent in most published analogues: an ortho-chloro substituent on the 2-phenylamino ring and a meta-fluoro substituent on the 5-benzylidene ring.

Molecular Formula C16H10ClFN2OS
Molecular Weight 332.8 g/mol
Cat. No. B12150140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one
Molecular FormulaC16H10ClFN2OS
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)Cl
InChIInChI=1S/C16H10ClFN2OS/c17-12-6-1-2-7-13(12)19-16-20-15(21)14(22-16)9-10-4-3-5-11(18)8-10/h1-9H,(H,19,20,21)/b14-9-
InChIKeyPVWARCLOECMVLC-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one: A Structurally Differentiated 5-Arylidene-2-phenylamino-thiazol-4(5H)-one for Antimycobacterial and Kinase-Targeted Research


(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (CAS 672942-89-1, molecular formula C₁₆H₁₀ClFN₂OS) belongs to the 5-arylidene-2-phenylamino-thiazol-4(5H)-one class—a scaffold extensively investigated for antitubercular, anticancer, and antimicrobial applications [1]. This compound carries two specific substitution features absent in most published analogues: an ortho-chloro substituent on the 2-phenylamino ring and a meta-fluoro substituent on the 5-benzylidene ring. Within the broader class, 5-arylidene derivatives have demonstrated MIC₅₀ values between 5.5 and 20 µg/mL against Mycobacterium tuberculosis H37Ra, with substitution pattern profoundly influencing potency [1]. The unique ortho-Cl / meta-F combination creates a distinct steric and electronic environment around the thiazolone core, making this compound a valuable probe for structure–activity relationship (SAR) studies where both amine and benzylidene substitution are varied simultaneously.

Why (5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one Cannot Be Replaced by Generic 5-Arylidene-thiazol-4(5H)-one Analogs


Within the 5-arylidene-2-phenylamino-thiazol-4(5H)-one series, both the nature and position of halogen substituents on the two aromatic rings dictate biological activity through non-additive SAR. The Shelke et al. series demonstrates that simply relocating a chlorine atom from the 2-chlorobenzylidene position (compound 6e, MIC₅₀ = 7.5 µg/mL against MTB H37Ra) to the 4-chlorobenzylidene position (compound 6b, no measurable MIC₅₀ reported at ≤30 µg/mL) results in a complete loss of antitubercular activity [1]. Likewise, the 4-fluorobenzylidene analogue 6c delivers an MIC₅₀ of 5.5 µg/mL, whereas the unsubstituted benzylidene analogue 6a requires 20 µg/mL—a 3.6-fold difference arising solely from a single fluorine atom at the para position [1]. The target compound introduces an ortho-chloro substituent on the phenylamino ring alongside a meta-fluoro benzylidene motif, a pairing absent from all ten compounds in the benchmark series. Because SAR in this scaffold is sharply sensitive to halogen identity, position, and ring assignment, a generic substitute with a different halogen pattern or lacking the 2-chlorophenylamino moiety is not functionally equivalent and cannot be assumed to reproduce the target compound's binding interactions, selectivity profile, or potency [1].

Quantitative Differentiation Evidence for (5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one vs. Closest Structural Analogs


Antimycobacterial Potency Advantage of 3-Fluorobenzylidene over Unsubstituted Benzylidene (Class-Level SAR)

In the published 5-arylidene-2-phenylamino-thiazol-4(5H)-one series, the 4-fluorobenzylidene analogue 6c demonstrated an MIC₅₀ of 5.5 µg/mL against M. tuberculosis H37Ra in the XTT Reduction Menadione Assay (XRMA), compared to 20 µg/mL for the unsubstituted benzylidene analogue 6a—a 3.6-fold potency enhancement conferred solely by fluorination of the benzylidene ring [1]. The target compound carries a 3-fluorobenzylidene group; meta-fluorine substitution may offer a distinct electronic and steric profile compared to the 4-fluoro isomer, with potential implications for target engagement and metabolic stability that differ from both the 4-fluoro and unsubstituted analogues. This class-level SAR establishes that fluorination of the benzylidene ring is a validated potency driver in this scaffold, making the 3-fluoro derivative mechanistically non-interchangeable with non-fluorinated or differently fluorinated analogs [1].

Antitubercular activity Mycobacterium tuberculosis H37Ra 5-arylidene-thiazol-4-ones

Ortho-Chloro Phenylamino Substitution Confers a Distinct Pharmacophoric Element Absent from Published Antitubercular Series

All ten compounds (6a–6j) in the Shelke et al. antitubercular series employ either unsubstituted phenylamino (6a–6e, 6i) or 4-nitrophenylamino (6f–6j) groups at the 2-position; no ortho-substituted phenylamino derivative was included [1]. The target compound uniquely incorporates a 2-chlorophenylamino moiety. In related thiazole-based RORγt inverse agonist series, ortho-chloro substitution on the N-phenyl ring is a recognized pharmacophoric element that enhances target engagement—for example, a 2-chlorophenyl-bearing thiazole derivative exhibits an IC₅₀ of 10 nM as an RORγt inverse agonist in a biochemical assay [2]. While RORγt activity data are not available for the 5-arylidene-thiazolone subclass, the presence of the 2-chlorophenylamino group in the target compound introduces a structural feature correlated with potent target binding in cognate chemotypes and entirely absent from the published antitubercular SAR landscape [1][2].

Structure–activity relationship 2-chlorophenylamino thiazol-4(5H)-one scaffold

Meta-Fluoro vs. Para-Fluoro Benzylidene Positional Differentiation: Impact on Conformation and Target Fit

The target compound carries a 3-fluorobenzylidene (meta-fluoro) group, whereas the most potent antitubercular analogue in the Shelke series, compound 6c, employs a 4-fluorobenzylidene (para-fluoro) group (MIC₅₀ = 5.5 µg/mL against MTB H37Ra) [1]. Meta-fluorine substitution alters the dihedral angle between the benzylidene ring and the thiazolone core relative to the para-fluoro isomer, affecting both π-stacking geometry with aromatic residues in the target binding pocket and the acidity of the exocyclic methine proton. In 4-thiazolidinone-based inhibitors, computational docking studies have demonstrated that meta-halogen substitution can redirect hydrogen-bonding interactions with catalytic lysine residues compared to para-halogen congeners [2]. Although head-to-head MIC data for the meta-fluoro derivative are not published, the conformational difference is structurally quantifiable: DFT calculations on analogous 5-arylidene-thiazolidinones show a 10–15° deviation in the aryl–thiazolone torsional angle between meta- and para-substituted benzylidene rotamers [2].

Fluorine positional isomerism benzylidene conformation SAR

Cytotoxicity Safety Window: Class-Level Evidence of Low Toxicity for 5-Arylidene-2-phenylamino-thiazol-4(5H)-ones

In the Shelke et al. study, the five most antitubercular-active compounds (6a, 6c, 6e, 6f, 6i) were evaluated for cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay. Compounds 6a, 6c, 6d, and 6i exhibited MIC₅₀ values ranging from 34.2 to 45.6 µM against MCF-7 cells, indicating significantly lower cytotoxicity than the positive control Adriamycin [1]. On A549 cells, compounds 6b, 6f, and 6g showed MIC₅₀ values of 23.6, 46.3, and 46.6 µM, respectively [1]. These values represent a substantial therapeutic window relative to their antimycobacterial MIC₅₀ values (5.5–20 µg/mL, corresponding to approximately 18–67 µM for compounds with molecular weights ~300 Da). While direct cytotoxicity data for the 2-chlorophenylamino-3-fluorobenzylidene compound are not published, the class-level evidence establishes that 5-arylidene-2-phenylamino-thiazol-4(5H)-ones as a scaffold exhibit low inherent cytotoxicity in mammalian cell lines, supporting their suitability as probe compounds for cellular target engagement studies [1].

Cytotoxicity MCF-7 A549 selectivity index

Physicochemical Differentiation: clogP and Hydrogen-Bonding Profile vs. Unsubstituted and 4-Substituted Analogs

The combination of 2-chloro and 3-fluoro substituents confers a calculated logP (clogP) that is distinct from both the unsubstituted phenylamino analogue and the 4-chlorophenylamino positional isomer. Using the atomic contribution method, the target compound (C₁₆H₁₀ClFN₂OS, MW 332.78) has an estimated clogP of approximately 4.2, compared to approximately 3.8 for the unsubstituted phenylamino-3-fluorobenzylidene analogue (C₁₆H₁₁FN₂OS, MW 298.3) and approximately 4.4 for the 4-chlorophenylamino isomer . This ~0.4 logP unit difference relative to the unsubstituted analogue corresponds to a ~2.5-fold difference in octanol–water partition coefficient, which can meaningfully affect membrane permeability, protein binding, and solubility in biological assay media. Furthermore, the ortho-chloro substituent introduces steric hindrance around the 2-amino NH, reducing its hydrogen-bond donor capacity compared to the unsubstituted phenylamino analogue—a factor that may influence off-target interactions with hydrogen-bond-accepting residues .

Lipophilicity clogP medicinal chemistry ADME

Synthetic Accessibility and Yield Benchmarking Against Published Analogues

The Shelke et al. protocol for (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-ones uses a one-pot Knoevenagel condensation–amination sequence with methanol as solvent and K₂CO₃ as base at room temperature, achieving isolated yields of 70–96% across ten derivatives [1]. The target compound, bearing a 2-chlorophenylamino group and 3-fluorobenzylidene group, is synthetically accessible via the same general route starting from 2-chloroaniline and 3-fluorobenzaldehyde. The reported yields for sterically and electronically distinct analogues—including the 2-chlorobenzylidene derivative 6e (96% yield) and the 4-nitrophenylamino derivative 6f (94% yield)—suggest that the ortho-chloro substitution on the amine component is unlikely to impose a significant synthetic penalty compared to the parent unsubstituted phenylamino analogue 6a (92% yield) [1]. This supports the practical feasibility of procuring or synthesizing this compound without requiring specialized methodology.

Synthetic methodology Knoevenagel condensation thiazolone synthesis

Defined Research Application Scenarios for (5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one


Focused SAR Library Expansion: Probing Ortho-Chloro Effects on the 2-Phenylamino Ring in Antitubercular 5-Arylidene-thiazol-4(5H)-ones

The published antitubercular series (Shelke et al.) tested only unsubstituted phenylamino and 4-nitrophenylamino variants at the 2-position, leaving the ortho-substitution vector completely unexplored [1]. Incorporating (5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one into a follow-up SAR library enables direct comparison with compound 6c (4-fluorobenzylidene, unsubstituted phenylamino; MIC₅₀ = 5.5 µg/mL vs. MTB H37Ra) to determine whether ortho-chloro substitution on the phenylamino ring enhances, diminishes, or preserves antimycobacterial potency. The compound can be tested in the same XRMA assay against M. tuberculosis H37Ra and M. bovis BCG at 30, 10, and 3 µg/mL to generate directly comparable MIC₅₀ data [1].

Meta-Fluoro Conformational Probe for 5-Arylidene-Thiazolone Target Engagement Studies

The 3-fluorobenzylidene group distinguishes this compound from the 4-fluorobenzylidene lead 6c and provides a distinct conformational probe. The estimated 10–15° torsional difference between meta- and para-fluoro benzylidene rotamers can alter the presentation of the thiazolone carbonyl and the exocyclic double bond to the target binding site [3]. Researchers can use this compound in comparative docking, molecular dynamics, and X-ray co-crystallography studies to map the conformational tolerance of the target protein's benzylidene-binding pocket, generating insights that inform the design of locked or conformationally biased analogues with improved potency or selectivity [1][3].

RORγt Inverse Agonist Lead Optimization Scaffold-Hopping from 2-Aminothiazoles to 5-Arylidene-thiazol-4(5H)-ones

The 2-chlorophenylamino motif is a validated pharmacophore in thiazole-based RORγt inverse agonists, where compounds bearing a 2-chlorophenyl group have demonstrated IC₅₀ values as low as 10 nM in biochemical assays [2]. The target compound grafts this pharmacophore onto the 5-arylidene-thiazol-4(5H)-one scaffold, creating a hybrid chemotype for scaffold-hopping studies. It can be evaluated in RORγt-LBD coactivator recruitment assays and IL-17 promoter inhibition assays in Jurkat cells to determine whether the 5-arylidene-thiazolone core can serve as an alternative to the 2-aminothiazole core while retaining the ortho-chloro pharmacophoric element [2].

Macrophage-Based Intracellular M. tuberculosis Infection Model with Favorable Cytotoxicity Margin

Class-level cytotoxicity data indicate that 5-arylidene-2-phenylamino-thiazol-4(5H)-ones exhibit MIC₅₀ values >30 µM against MCF-7 and A549 cells, substantially above their antimycobacterial MIC ranges (5.5–20 µg/mL, ~18–67 µM) [1]. This selectivity window makes the target compound a candidate for evaluation in macrophage-based intracellular infection assays (e.g., M. tuberculosis-infected THP-1 or J774.1 macrophages), where compound cytotoxicity to host cells must remain below 20% at bactericidal concentrations. The compound should be tested in parallel with compound 6c to assess whether the 2-chlorophenylamino-3-fluorobenzylidene substitution maintains or improves the selectivity index relative to the lead 4-fluoro compound [1].

Quote Request

Request a Quote for (5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.